(R)-Ofloxacin

Catalog No.
S541762
CAS No.
100986-86-5
M.F
C18H20FN3O4
M. Wt
361.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Ofloxacin

CAS Number

100986-86-5

Product Name

(R)-Ofloxacin

IUPAC Name

(2R)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m1/s1

InChI Key

GSDSWSVVBLHKDQ-SNVBAGLBSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(R)-Ofloxacin, (+)-Ofloxacin; (R)-(+)-Ofloxacin; D-Ofloxacin; DR 3354; DR-3354; DR3354; d-Levofloxacin; Dextrofloxacin;

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Isomeric SMILES

C[C@@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O

Description

The exact mass of the compound D-Ofloxacin is 361.1438 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Understanding its Mechanism of Action

    Researchers are interested in how D-Ofloxacin disrupts bacterial growth and replication. Studies have shown that D-Ofloxacin inhibits an enzyme essential for bacterial DNA replication, hindering the bacteria's ability to divide and multiply []. This mechanism makes D-Ofloxacin effective against a broad spectrum of bacteria.

  • Investigating its Efficacy against Specific Pathogens

    Scientific research explores D-Ofloxacin's effectiveness against various bacterial strains causing different infections. In vitro and in vivo studies investigate the minimum inhibitory concentration (MIC) of D-Ofloxacin for specific pathogens. MIC refers to the lowest concentration of the antibiotic needed to inhibit bacterial growth. This research helps determine the appropriate dosage and identify potential applications for D-Ofloxacin in treating various bacterial infections.

(R)-Ofloxacin is a fluoroquinolone antibiotic that exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its chemical structure is characterized by a pyridobenzoxazine ring, which enhances its stability and reduces metabolic degradation. The compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-isomers, with (R)-Ofloxacin being the biologically active form . The molecular formula for (R)-Ofloxacin is C₁₈H₂₀FN₃O₄, with a molar mass of approximately 361.373 g/mol .

Primarily involving the substitution and reduction of functional groups. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom in the molecule can be replaced by nucleophiles, which can alter its antibacterial properties.
  • Reduction Reactions: The carbonyl group can be reduced to an alcohol, potentially affecting its pharmacological activity.
  • Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, leading to the formation of different metabolites.

These reactions are essential for understanding its degradation pathways and interactions with other compounds in biological systems.

(R)-Ofloxacin functions by inhibiting bacterial DNA replication through its action on two key enzymes: DNA gyrase and topoisomerase IV. By binding to these enzymes, it prevents the relaxation of supercoiled DNA and the separation of daughter chromosomes during cell division, leading to bacterial cell death . This mechanism makes it effective against a variety of infections, including those caused by Escherichia coli and Staphylococcus aureus.

The synthesis of (R)-Ofloxacin involves several steps:

  • Starting Material: The synthesis typically begins with 2,3,4-trifluoronitrobenzene.
  • Formation of Key Intermediates: This compound undergoes reaction with potassium hydroxide to yield 2-hydroxy-3,4-difluoronitrobenzene.
  • Cyclization: Further reactions lead to the formation of the pyridobenzoxazine core structure.
  • Resolution: Enantiomeric separation allows for the isolation of (R)-Ofloxacin from its racemic mixture, often utilizing chiral catalysts to achieve high enantioselectivity .

(R)-Ofloxacin is primarily used as an antibiotic in clinical settings. Its applications include:

  • Treatment of Bacterial Infections: It is effective against respiratory tract infections, urinary tract infections, and skin infections.
  • Ophthalmic Uses: (R)-Ofloxacin is also available in topical formulations for eye infections.
  • Veterinary Medicine: It is used in treating bacterial infections in animals .

Interaction studies have shown that (R)-Ofloxacin can inhibit various drug-metabolizing enzymes, potentially increasing the plasma levels of co-administered drugs such as cyclosporine. It has also been noted to interact with other fluoroquinolones and non-steroidal anti-inflammatory drugs, necessitating caution when used concurrently .

Adverse effects may include hypersensitivity reactions and peripheral neuropathy in some patients, highlighting the importance of monitoring during treatment .

Several compounds share structural similarities with (R)-Ofloxacin, including:

  • Levofloxacin: An optical isomer of Ofloxacin with enhanced efficacy against certain pathogens.
  • Ciprofloxacin: Another fluoroquinolone that has a broader spectrum but different pharmacokinetic properties.
  • Moxifloxacin: A newer fluoroquinolone with improved activity against anaerobic bacteria.

Comparison Table

CompoundSpectrum of ActivityUnique Features
(R)-OfloxacinBroad-spectrumActive form; effective against specific strains
LevofloxacinEnhanced Gram-positiveHigher potency against Streptococcus pneumoniae
CiprofloxacinBroad-spectrumEffective against Pseudomonas aeruginosa
MoxifloxacinBroad-spectrum + anaerobesImproved tissue penetration

(R)-Ofloxacin's unique position stems from its specific binding affinity to DNA gyrase and topoisomerase IV, distinguishing it from other fluoroquinolones in terms of efficacy and safety profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

361.14378429 g/mol

Monoisotopic Mass

361.14378429 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

36OPE0O92Z

Other CAS

100986-86-5

Wikipedia

D-ofloxacin

Dates

Modify: 2023-08-15
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8: Santos AM, Wong A, Vicentini FC, Fatibello-Filho O. Simultaneous voltammetric sensing of levodopa, piroxicam, ofloxacin and methocarbamol using a carbon paste electrode modified with graphite oxide and β-cyclodextrin. Mikrochim Acta. 2019 Feb 15;186(3):174. doi: 10.1007/s00604-019-3296-x. PubMed PMID: 30771008.
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11: Gao B, Li P, Yang R, Li A, Yang H. Investigation of multiple adsorption mechanisms for efficient removal of ofloxacin from water using lignin-based adsorbents. Sci Rep. 2019 Jan 24;9(1):637. doi: 10.1038/s41598-018-37206-1. PubMed PMID: 30679691; PubMed Central PMCID: PMC6346052.
12: Chen P, Blaney L, Cagnetta G, Huang J, Wang B, Wang Y, Deng S, Yu G. Degradation of Ofloxacin by Perylene Diimide Supramolecular Nanofiber Sunlight-Driven Photocatalysis. Environ Sci Technol. 2019 Feb 5;53(3):1564-1575. doi: 10.1021/acs.est.8b05827. Epub 2019 Jan 11. PubMed PMID: 30604606.
13: Polachek H, Debotton N, Feinshtein V, Rubin M, Ben-Zvi Z, Holcberg G, Agbaria R, Dahan A. The role of various transporters in the placental uptake of ofloxacin in an in vitro model of human villous trophoblasts. Drug Des Devel Ther. 2018 Dec 4;12:4129-4138. doi: 10.2147/DDDT.S181493. eCollection 2018. PubMed PMID: 30584277; PubMed Central PMCID: PMC6284538.
14: Nuti S, Fernández-Lodeiro J, Del Secco B, Rampazzo E, Rodríguez-González B, Capelo JL, Silva V, Igrejas G, Poeta P, Torres C, Zaccheroni N, Prodi L, Oliveira E, Lodeiro C. Engineered Nanostructured Materials for Ofloxacin Delivery. Front Chem. 2018 Nov 27;6:554. doi: 10.3389/fchem.2018.00554. eCollection 2018. PubMed PMID: 30538980; PubMed Central PMCID: PMC6277636.
15: Tong X, Wang X, He X, Xu K, Mao F. Effects of ofloxacin on nitrogen removal and microbial community structure in constructed wetland. Sci Total Environ. 2019 Mar 15;656:503-511. doi: 10.1016/j.scitotenv.2018.11.358. Epub 2018 Nov 27. PubMed PMID: 30522033.
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18: Sirous M, Khosravi AD, Tabandeh MR, Salmanzadeh S, Ahmadkhosravi N, Amini S. Molecular detection of rifampin, isoniazid, and ofloxacin resistance in Iranian isolates of Mycobacterium tuberculosis by high-resolution melting analysis. Infect Drug Resist. 2018 Oct 18;11:1819-1829. doi: 10.2147/IDR.S178831. eCollection 2018. PubMed PMID: 30425535; PubMed Central PMCID: PMC6202043.
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